molecular formula C16H31NOSSn B13530110 3-Methoxy-5-(tributylstannyl)isothiazole

3-Methoxy-5-(tributylstannyl)isothiazole

Cat. No.: B13530110
M. Wt: 404.2 g/mol
InChI Key: IFDWYXSTCFERJH-UHFFFAOYSA-N
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Description

3-Methoxy-5-(tributylstannyl)-1,2-thiazole is an organotin compound that features a thiazole ring substituted with a methoxy group and a tributylstannyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 3-methoxy-5-(tributylstannyl)-1,2-thiazole typically involves the reaction of 3-methoxy-1,2-thiazole with tributyltin chloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Methoxy-5-(tributylstannyl)-1,2-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The tributylstannyl group can be substituted with other functional groups through reactions such as the Stille coupling, where it reacts with an organohalide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methoxy-5-(tributylstannyl)-1,2-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxy-5-(tributylstannyl)-1,2-thiazole involves its reactivity as an organotin compound. The tributylstannyl group can participate in transmetalation reactions, where it transfers its organic group to a metal catalyst, such as palladium, in coupling reactions. The thiazole ring can interact with various molecular targets, depending on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar compounds to 3-methoxy-5-(tributylstannyl)-1,2-thiazole include other organotin thiazoles and methoxy-substituted thiazoles. For example:

    3-Methoxy-5-(tributylstannyl)pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.

    5-Methoxy-3-(tributylstannyl)pyridine: Another organotin compound with a methoxy group and a pyridine ring.

Properties

Molecular Formula

C16H31NOSSn

Molecular Weight

404.2 g/mol

IUPAC Name

tributyl-(3-methoxy-1,2-thiazol-5-yl)stannane

InChI

InChI=1S/C4H4NOS.3C4H9.Sn/c1-6-4-2-3-7-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;

InChI Key

IFDWYXSTCFERJH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NS1)OC

Origin of Product

United States

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